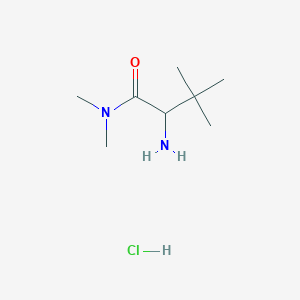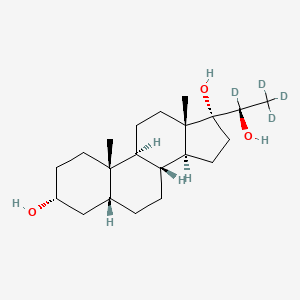![molecular formula C12H9FN2 B12430394 7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
7-Fluoropyrrolo[1,2-a]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoropyrrolo[1,2-a]quinolin-4-amine is a derivative of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline. It is a chemical intermediate used in the synthesis of SC144, a compound with potent anticancer properties .
Preparation Methods
The synthesis of 7-Fluoropyrrolo[1,2-a]quinolin-4-amine involves several steps. One common method includes the reaction of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline with appropriate reagents under specific conditions . The reaction conditions typically involve the use of solvents like DMSO and heating the reaction mixture to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
7-Fluoropyrrolo[1,2-a]quinolin-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and solvents like DMSO and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Fluoropyrrolo[1,2-a]quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Medicine: It is a key intermediate in the synthesis of SC144, which has shown excellent potency against a panel of human cancer cell lines.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoropyrrolo[1,2-a]quinolin-4-amine involves its interaction with specific molecular targets in cancer cells. It is believed to interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The exact molecular targets and pathways involved are still under investigation, but it is known to affect key proteins and enzymes involved in cell growth and survival .
Comparison with Similar Compounds
7-Fluoropyrrolo[1,2-a]quinolin-4-amine is unique due to its specific structure and the presence of a fluorine atom, which enhances its chemical stability and biological activity . Similar compounds include:
7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline: A precursor in the synthesis of this compound.
SC144: A compound synthesized using this compound as an intermediate, known for its anticancer properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C12H9FN2 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
7-fluoropyrrolo[1,2-a]quinolin-4-amine |
InChI |
InChI=1S/C12H9FN2/c13-9-3-4-11-8(6-9)7-10(14)12-2-1-5-15(11)12/h1-7H,14H2 |
InChI Key |
TXTBDWOIEZESMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)C=C(C2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


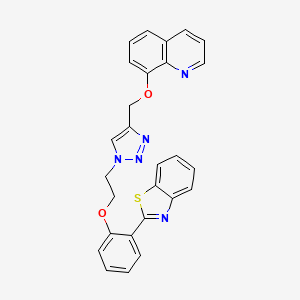
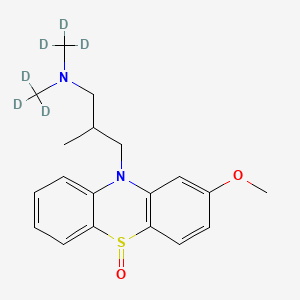
![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)
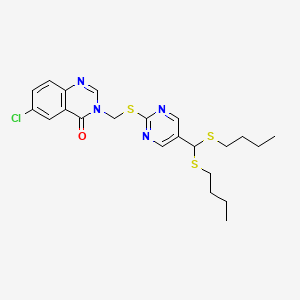
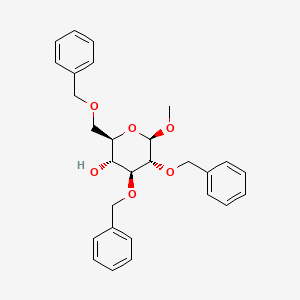
![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
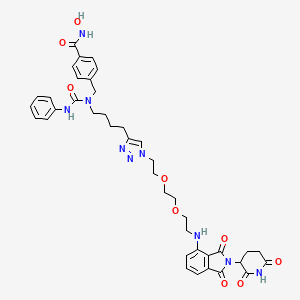

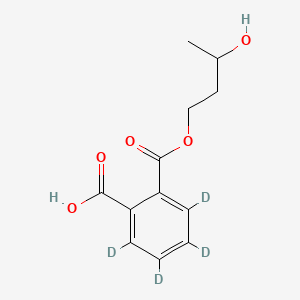
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
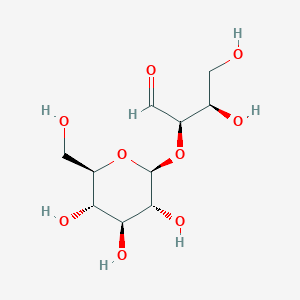
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
